1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Description
1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Drug Design
Pyrimidine rings are crucial scaffolds in medicinal chemistry, contributing to the synthesis of compounds with diverse biological activities. Pyrimidine derivatives are known for their antiviral, anticancer, anti-inflammatory, and analgesic properties. For instance, substituted tetrahydropyrimidine derivatives have been investigated for their in vitro anti-inflammatory activity, revealing potent effects and highlighting the necessity for further exploration to understand the underlying mechanisms of their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).
Urea Derivatives as Drug Candidates
Urea derivatives feature prominently in drug discovery due to their unique hydrogen bonding capabilities, which are pivotal for drug-target interactions. These compounds have been integrated into various bioactive molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. Urea derivatives have served as key motifs in designing modulators for various biological targets, including kinases, enzymes, and receptors, demonstrating the versatility and significance of the urea functional group in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another feature of interest in drug design. It is widely utilized for its ability to increase molecular diversity and complexity, offering significant advantages in exploring pharmacophore space. Pyrrolidine derivatives have been associated with a wide range of biological activities, underlining the importance of this structural element in the development of new therapeutic agents. The review of stereochemistry of phenylpiracetam and its derivatives, for example, underscores the relevance of configuration in the pharmacological profile, indicating that structural manipulation of pyrrolidine-containing compounds can lead to enhanced biological activities (Veinberg et al., 2015).
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-15(25-2)5-6-16(13)22-18(24)20-12-14-7-8-19-17(21-14)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXOFIVWAULTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.